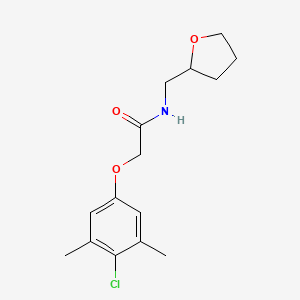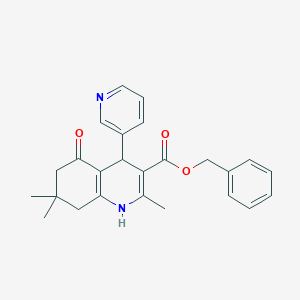
2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is known to exhibit several biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.
作用机制
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A has also been shown to exhibit several other biochemical and physiological effects. Studies have shown that 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A can inhibit the production of several pro-inflammatory cytokines, which makes it a promising candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
实验室实验的优点和局限性
One of the major advantages of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A in laboratory experiments is its high potency and selectivity. 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A exhibits potent anti-cancer activity at low concentrations, which makes it a valuable tool for studying cancer cell biology. However, one of the limitations of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A in laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research involving 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A. One promising area of research involves the development of new formulations and delivery methods that can improve the solubility and bioavailability of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A. Additionally, further studies are needed to explore the potential applications of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases.
合成方法
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A can be achieved through a multi-step process involving the reaction of several intermediate compounds. One of the most commonly used methods for the synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A involves the reaction of 2,4-dichloro-5-methylphenol with 2-furancarboxaldehyde in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with N-Boc-ethylenediamine and chloroacetyl chloride to yield 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A.
科学研究应用
2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A has been studied extensively for its potential applications in various fields of research. One of the most promising areas of research involves the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A in cancer therapy. Studies have shown that 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A exhibits potent anti-cancer activity against several types of cancer cells, including breast, lung, and prostate cancer cells.
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-10-6-13(7-11(2)15(10)16)20-9-14(18)17-8-12-4-3-5-19-12/h6-7,12H,3-5,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSOEZLGNRIQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983408.png)
![7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983423.png)
![5-[(1-adamantylcarbonyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B4983433.png)
![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983438.png)
![2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4983441.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4983453.png)
![N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4983469.png)
![1-benzyl-8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4983472.png)
![N-(4-fluorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4983488.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983496.png)
![3-phenyl-1-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4983499.png)
![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983505.png)
